

An In-depth Technical Guide to 6-(Difluoromethoxy)nicotinaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	6-(Difluoromethoxy)nicotinaldehyde
Cat. No.:	B165800

[Get Quote](#)

CAS Number: 1211577-99-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-(Difluoromethoxy)nicotinaldehyde**, a key building block in contemporary medicinal chemistry. Given the limited availability of public data, this document synthesizes information from supplier data, analogous compounds, and relevant patent literature to offer a detailed resource for researchers.

Compound Identity and Properties

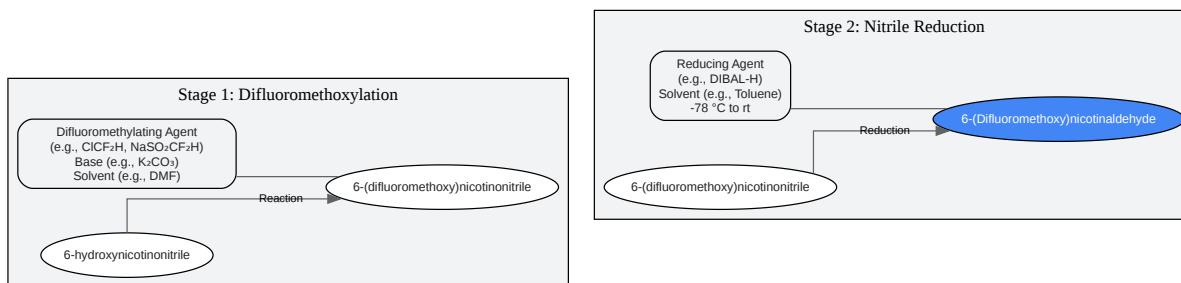
6-(Difluoromethoxy)nicotinaldehyde is a pyridine derivative featuring a difluoromethoxy group at the 6-position and an aldehyde at the 3-position. This unique combination of a metabolically stable fluorine-containing moiety and a versatile aldehyde functional group makes it a valuable intermediate in the synthesis of novel therapeutic agents.

Table 1: Physicochemical Properties

Property	Value	Source/Notes
CAS Number	1211577-99-9	[1]
Molecular Formula	C ₇ H ₅ F ₂ NO ₂	[1]
Molecular Weight	173.12 g/mol	[1]
IUPAC Name	6-(Difluoromethoxy)pyridine-3-carbaldehyde	
Canonical SMILES	C1=CC(=NC=C1C=O)OC(F)F	[1]
InChIKey	NRGBKYVUEUMGTE-UHFFFAOYSA-N	[1]
Predicted pKa	-0.56 ± 0.29	[1]
Predicted XlogP	1.6	[2]
Storage Conditions	2-8°C, under inert atmosphere	[1]

Table 2: Safety Information

Hazard Statement	Precautionary Statement	Pictogram
H315: Causes skin irritation.	P261: Avoid breathing dust/fume/gas/mist/vapours/spay.	GHS07 (Warning)
H319: Causes serious eye irritation.	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	
H335: May cause respiratory irritation.		


Source: Generic safety data for similar compounds.

Synthesis and Experimental Protocols

A detailed, publicly available synthesis protocol for **6-(Difluoromethoxy)nicotinaldehyde** is not readily found in peer-reviewed literature. However, patent literature (e.g., WO2008022827A1) describes the synthesis of the key precursor, 6-(difluoromethoxy)nicotinonitrile. The final conversion to the aldehyde is a standard chemical transformation.

Proposed Synthetic Pathway

The synthesis likely proceeds in two main stages: the difluoromethylation of a 6-hydroxynicotinonitrile derivative, followed by the reduction of the nitrile to the aldehyde.

[Click to download full resolution via product page](#)

Caption: Proposed two-stage synthesis of **6-(Difluoromethoxy)nicotinaldehyde**.

Experimental Protocol: Nitrile Reduction (Hypothetical)

This protocol is based on standard procedures for the reduction of aromatic nitriles to aldehydes using Diisobutylaluminium hydride (DIBAL-H).

Materials:

- 6-(difluoromethoxy)nicotinonitrile
- Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene)
- Anhydrous toluene
- Hydrochloric acid (e.g., 2 M)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve 6-(difluoromethoxy)nicotinonitrile (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add DIBAL-H solution (1.2 eq) dropwise, maintaining the internal temperature below -70 °C.
- Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of 2 M hydrochloric acid at -78 °C.
- Allow the mixture to warm to room temperature and stir for 1 hour.
- Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).

- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **6-(Difluoromethoxy)nicotinaldehyde**.

Analytical Data (Predicted and Analogous)

Directly published spectroscopic data for **6-(Difluoromethoxy)nicotinaldehyde** is scarce. The following tables provide predicted data and data from analogous compounds to guide researchers in characterization.

Table 3: Predicted ^1H NMR Spectral Data (CDCl_3 , 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
10.1 - 10.0	s	1H	-CHO
8.8 - 8.7	d	1H	H-2 (Pyridine)
8.2 - 8.1	dd	1H	H-4 (Pyridine)
7.0 - 6.9	d	1H	H-5 (Pyridine)
7.6 - 7.3	t	1H	-OCHF ₂

Table 4: Predicted ^{13}C NMR Spectral Data (CDCl_3 , 100 MHz)

Chemical Shift (ppm)	Assignment
189 - 188	-CHO
165 - 164	C-6 (Pyridine)
153 - 152	C-2 (Pyridine)
140 - 139	C-4 (Pyridine)
130 - 129	C-3 (Pyridine)
115 - 112 (t)	-OCHF ₂
111 - 110	C-5 (Pyridine)

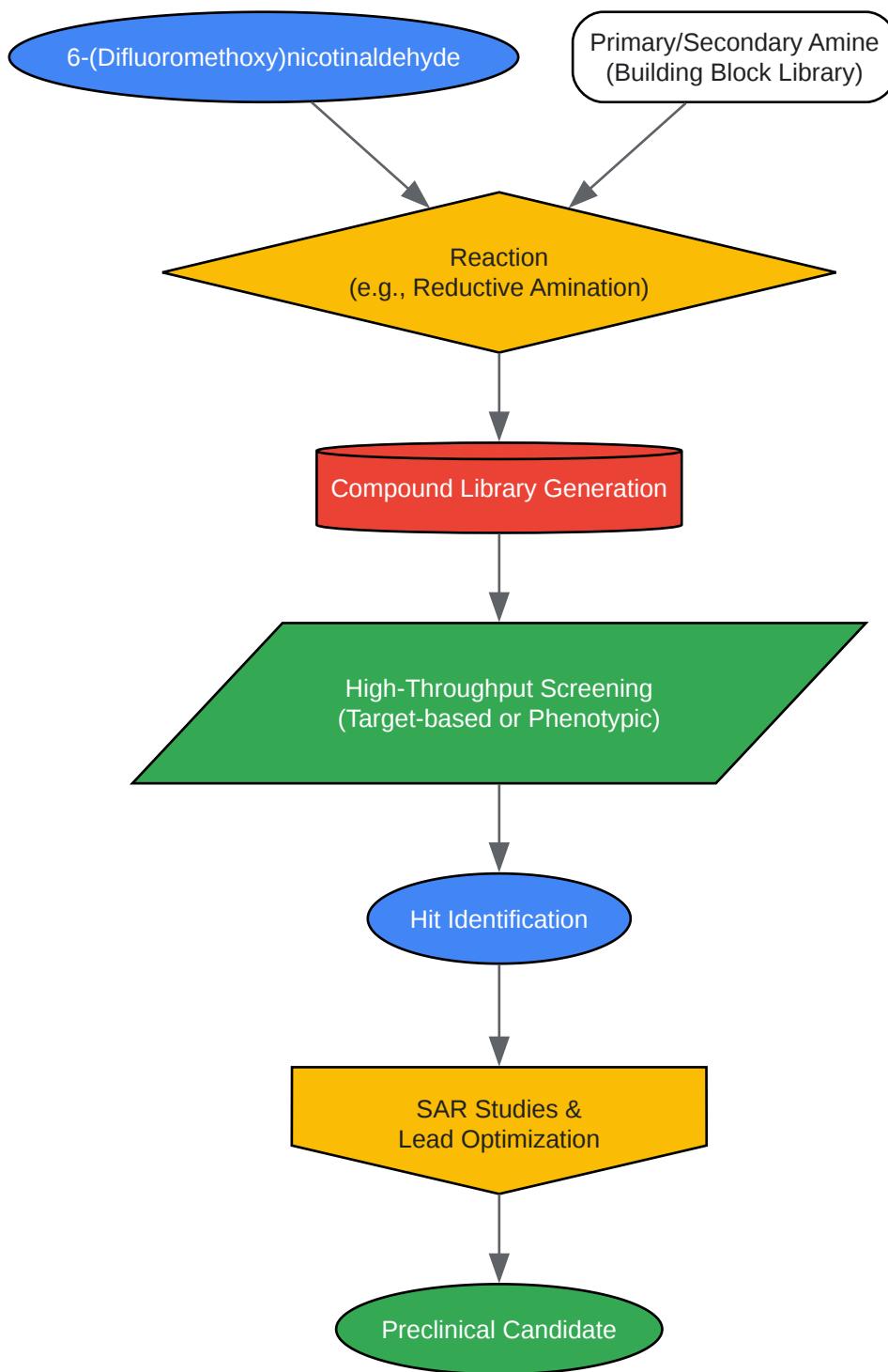
Table 5: Predicted Mass Spectrometry Data

Ionization Mode	Predicted m/z	Adduct
ESI+	174.0361	[M+H] ⁺
ESI+	196.0181	[M+Na] ⁺

Predicted data from computational tools.[\[2\]](#)

Table 6: Characteristic IR Absorption Bands (Predicted)

Wavenumber (cm ⁻¹)	Vibration
3100 - 3000	C-H stretch (aromatic)
2850 - 2750	C-H stretch (aldehyde)
1710 - 1690	C=O stretch (aldehyde)
1600 - 1580	C=C stretch (aromatic ring)
1250 - 1150	C-O stretch
1100 - 1000	C-F stretch


Applications and Significance in Drug Discovery

The structural motifs present in **6-(Difluoromethoxy)nicotinaldehyde** are of significant interest in medicinal chemistry.

- Pyridine Ring: A common scaffold in a vast number of FDA-approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.
- Difluoromethoxy Group: This group is often used as a bioisostere for a methoxy or hydroxyl group. It can improve metabolic stability by blocking sites of oxidative metabolism and can enhance binding affinity through favorable electrostatic interactions. Its lipophilicity can also be tuned to improve cell permeability.
- Aldehyde Group: A versatile chemical handle that can be readily transformed into a wide array of other functional groups through reactions such as reductive amination, Wittig reactions, and condensations, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Signaling Pathway and Workflow Visualization

The utility of this compound lies in its role as a starting material. The following diagram illustrates a typical workflow for its use in a drug discovery program.

[Click to download full resolution via product page](#)

Caption: A typical workflow for utilizing **6-(Difluoromethoxy)nicotinaldehyde** in drug discovery.

This technical guide provides a foundational understanding of **6-(Difluoromethoxy)nicotinaldehyde** for researchers. While comprehensive experimental data is not yet widely published, the information and predicted data herein offer a valuable starting point for the synthesis and characterization of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. PubChemLite - 6-(difluoromethoxy)nicotinaldehyde (C7H5F2NO2) [pubchemlite.lcsb.uni.lu]
- 3. To cite this document: BenchChem. [An In-depth Technical Guide to 6-(Difluoromethoxy)nicotinaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165800#6-difluoromethoxy-nicotinaldehyde-cas-number-1211577-99-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com